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molecular formula C10H15Br3O2 B8486877 Ethyl 4,6,6-tribromo-3,3-dimethylhex-5-enoate CAS No. 59898-04-3

Ethyl 4,6,6-tribromo-3,3-dimethylhex-5-enoate

Cat. No. B8486877
M. Wt: 406.94 g/mol
InChI Key: JUDQCEYIKMNPPP-UHFFFAOYSA-N
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Patent
US04454343

Procedure details

Two milliliters of an ethanolic solution containing 92 mg (4 mmoles) of sodium was added dropwise to a cold solution of 1.95 g (4 mmoles) of ethyl 4,6,6,6-tetrabromo-3,3-dimethylhexanoate in 10 ml of absolute ethanol. The cooled mixture was stirred for 2 hours, then poured into chilled 1 N hydrochloric acid. The acidic mixture was extracted with diethyl ether, and the extract was washed successively with saturated aqueous sodium bicarbonate and sodium chloride. The washed extract was dried over magnesium sulfate and distilled to give 846 mg (52% yield) of ethyl 4,6,6-tribromo-3,3-dimethyl-5-hexenoate, b.p. 130°-133°/0.3 mm.
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
92 mg
Type
reactant
Reaction Step One
Name
ethyl 4,6,6,6-tetrabromo-3,3-dimethylhexanoate
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[Br:2][CH:3]([CH2:13][C:14](Br)([Br:16])[Br:15])[C:4]([CH3:12])([CH3:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7].Cl>C(O)C>[Br:2][CH:3]([CH:13]=[C:14]([Br:15])[Br:16])[C:4]([CH3:12])([CH3:11])[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7] |^1:0|

Inputs

Step One
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
92 mg
Type
reactant
Smiles
[Na]
Step Two
Name
ethyl 4,6,6,6-tetrabromo-3,3-dimethylhexanoate
Quantity
1.95 g
Type
reactant
Smiles
BrC(C(CC(=O)OCC)(C)C)CC(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The cooled mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
The acidic mixture was extracted with diethyl ether
WASH
Type
WASH
Details
the extract was washed successively with saturated aqueous sodium bicarbonate and sodium chloride
EXTRACTION
Type
EXTRACTION
Details
The washed extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(CC(=O)OCC)(C)C)C=C(Br)Br
Measurements
Type Value Analysis
AMOUNT: MASS 846 mg
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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